Ethyl 2-(2-bromophenyl)-2-oxoacetate

概述

描述

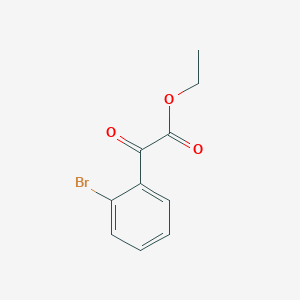

Ethyl 2-(2-bromophenyl)-2-oxoacetate is an organic compound with the molecular formula C10H9BrO3 It is a derivative of phenylacetate, where the phenyl ring is substituted with a bromine atom at the 2-position and an ethyl ester group at the 2-oxo position

准备方法

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-bromophenyl)-2-oxoacetate can be synthesized through several methods. One common approach involves the bromination of ethyl phenylacetate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the phenyl ring.

Another method involves the esterification of 2-(2-bromophenyl)-2-oxoacetic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid (H2SO4). This reaction proceeds via the formation of an intermediate acyl chloride, which then reacts with ethanol to form the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom at the 2-position of the phenyl ring undergoes nucleophilic substitution under specific conditions. For example:

-

Aromatic Amination : Reacting with 4-bromoaniline in a multicomponent reaction yields pyrrole derivatives. A study reported a four-component reaction involving pyrrole-1-acetic acid-2-formyl ethylester, phenylglyoxylic acid, and tert-butyl isocyanide, producing a heterocyclic compound (C₂₈H₃₀BrN₃O₅) in 18 hours at room temperature .

-

Cross-Coupling : Palladium-catalyzed coupling with furan derivatives under oxidative conditions (e.g., tert-butyl nitrite/DMSO) generates biaryl products. A control experiment achieved a 52–53% yield of ethyl 4-(furan-2-yl)benzoate .

Esterification and Transesterification

The ethyl ester group participates in ester interchange reactions:

-

Acid-Catalyzed Transesterification : Treatment with sulfuric acid (25 mol%) and alcohols (1.5 equiv.) in refluxing MeCN (16 hours) converts the ethyl ester to other alkyl variants .

-

Base-Mediated Reactions : Using DBU (1.5 equiv.) in MeCN facilitates diazo transfer reactions with tosyl azide, forming α-diazoesters .

Diazo Transfer and Cycloaddition

The α-ketoester moiety reacts with diazo transfer reagents:

-

Diazo Formation : Reaction with p-acetamidobenzenesulfonyl azide (p-ABSA) and triethylamine in anhydrous acetonitrile produces α-diazoesters, which are precursors for cyclopropanation or dipolar cycloadditions .

-

Photocatalytic Cleavage : Visible-light-mediated cleavage of geminal diazides (derived from α-diazoesters) using Rose Bengal and TBHP yields oxamates (e.g., 76% yield under 23 W CFL illumination) .

Oxidative and Reductive Transformations

-

Oxidation : The α-keto group undergoes oxidation to form carboxylic acids under strong oxidative conditions, though this is less common due to competing side reactions .

-

Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the ketone to a secondary alcohol, though specific data for this substrate require further validation .

Catalytic Asymmetric Reactions

The compound serves as a substrate in enantioselective syntheses:

-

Mg(II)-Catalyzed Reactions : Using L-PicP-Mg(OTf)₂ (10 mol%) and thiazolium salts in CH₂Cl₂ at 35°C achieves asymmetric induction, forming chiral heterocycles (e.g., dr = 4:1 to 20:1) .

Table 1: Key Reaction Conditions and Yields

Mechanistic Insights

-

Radical Pathways : UV-Vis and EPR studies confirm the absence of singlet oxygen or electron donor-acceptor complexes in photocatalytic reactions, suggesting radical intermediates .

-

Steric Effects : X-ray crystallography of catalyst complexes (e.g., L-PicP-Mg(OTf)₂) reveals an open chiral pocket critical for enantioselectivity in asymmetric reactions .

科学研究应用

Organic Synthesis

Ethyl 2-(2-bromophenyl)-2-oxoacetate serves as an important intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for various modifications that can lead to biologically active compounds.

The compound has been investigated for its potential biological activities:

- Antimicrobial Properties : Studies have shown that it exhibits activity against various bacterial strains, suggesting its use as a lead compound in developing new antimicrobial agents.

- Anticancer Properties : Research indicates that this compound may inhibit the growth of certain cancer cell lines, including HeLa and MCF-7 cells, through mechanisms involving enzyme inhibition and receptor binding .

Pharmaceutical Development

This compound is explored as a precursor for new drug formulations. Its interactions with biological targets are under investigation to elucidate its therapeutic potential, particularly in metabolic disorders where enzyme inhibition plays a crucial role .

Case Studies

- Anticancer Activity Study :

-

Antimicrobial Efficacy Testing :

- In vitro tests revealed that this compound exhibited considerable antimicrobial activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent.

作用机制

The mechanism of action of ethyl 2-(2-bromophenyl)-2-oxoacetate depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon center. In reduction reactions, the carbonyl group is reduced to an alcohol through the transfer of hydride ions. In oxidation reactions, the compound undergoes electron transfer processes to form oxidized products.

相似化合物的比较

Ethyl 2-(2-bromophenyl)-2-oxoacetate can be compared with other similar compounds such as:

Ethyl 2-phenyl-2-oxoacetate: Lacks the bromine substituent, resulting in different reactivity and properties.

Ethyl 2-(4-bromophenyl)-2-oxoacetate: Bromine is substituted at the 4-position, leading to variations in chemical behavior.

Mthis compound: The ethyl ester group is replaced with a methyl ester, affecting the compound’s physical and chemical properties.

生物活性

Ethyl 2-(2-bromophenyl)-2-oxoacetate is an organic compound with notable biological activities, primarily attributed to its unique structure, which includes a bromophenyl moiety attached to a keto ester. This compound has been the subject of various studies exploring its potential therapeutic applications, particularly in antimicrobial and anticancer domains.

- Molecular Formula : C₁₀H₉BrO₃

- Molecular Weight : 257.08 g/mol

- Appearance : Yellow oil

- Solubility : Soluble in organic solvents such as ethyl acetate and dichloromethane

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways, possibly due to the electrophilic nature of the bromine atom which can form adducts with nucleophiles in microbial cells.

Anticancer Activity

In addition to its antimicrobial properties, this compound has demonstrated activity against certain cancer cell lines. Studies suggest that it may induce apoptosis (programmed cell death) in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. The presence of the bromophenyl group is thought to enhance its ability to interact with specific biological targets, potentially leading to receptor binding or enzyme inhibition .

The biological activity of this compound can be attributed to several factors:

- Electrophilic Character : The bromine atom and carbonyl group enable the compound to act as an electrophile, participating in nucleophilic substitution reactions.

- Receptor Interaction : The compound may bind to specific receptors or enzymes, altering their activity and affecting cellular processes.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound might induce oxidative stress in target cells, contributing to its anticancer effects.

Study on Antimicrobial Activity

A study conducted on various derivatives of brominated keto esters, including this compound, showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for bacterial growth inhibition.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 50 | Staphylococcus aureus |

| This compound | 100 | Escherichia coli |

Study on Anticancer Effects

In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that this compound could significantly reduce cell viability at concentrations as low as 25 µM. Flow cytometry analysis indicated that the compound induced apoptosis in these cells.

| Cell Line | IC50 (µM) | Mode of Action |

|---|---|---|

| MCF-7 | 25 | Apoptosis induction |

| HeLa | 30 | Cell cycle arrest |

属性

IUPAC Name |

ethyl 2-(2-bromophenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUHAMLUWOLQKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60482540 | |

| Record name | Ethyl 2-(2-bromophenyl)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62123-82-4 | |

| Record name | Ethyl 2-(2-bromophenyl)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。